molecular formula C8H13N B13194180 Bicyclo[2.2.2]oct-5-en-2-amine

Bicyclo[2.2.2]oct-5-en-2-amine

Cat. No.: B13194180
M. Wt: 123.20 g/mol
InChI Key: SHTMBSFKOKRCSH-UHFFFAOYSA-N
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Description

Bicyclo[222]oct-5-en-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[222]octane framework with an amine group attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]oct-5-en-2-amine typically involves the formation of the bicyclic framework followed by the introduction of the amine group. One common method involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclo[2.2.2]octene skeleton. Subsequent functionalization steps, such as amination, are then carried out to introduce the amine group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-en-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the bicyclic framework to more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bicyclo[2.2.2]oct-5-en-2-amine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-en-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and spatial orientation, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane: A saturated analog without the double bond and amine group.

    Bicyclo[2.2.2]oct-5-en-2-one: Contains a ketone group instead of an amine.

    Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A more complex derivative with multiple functional groups.

Uniqueness

Bicyclo[2.2.2]oct-5-en-2-amine is unique due to the presence of both the bicyclic framework and the amine group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions in biological systems and versatility in synthetic chemistry.

Biological Activity

Bicyclo[2.2.2]oct-5-en-2-amine is an intriguing organic compound characterized by its bicyclic structure and the presence of an amine functional group. This compound has garnered attention for its potential biological activities, including antimicrobial properties, interactions with various biological targets, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique three-dimensional geometry due to its bicyclic framework, which consists of two fused cyclopropane rings. The molecular formula and specific structural characteristics contribute to its reactivity and biological activity in various environments .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Derivatives of this compound have shown significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Cognitive Function Modulation : Certain studies have explored the compound's role in treating cognitive dysfunction associated with schizophrenia, indicating its potential as a therapeutic agent .
  • Interaction with Biological Targets : The compound has been studied for its interactions with specific receptors and enzymes, which may lead to modulation of biological pathways vital for health .

The mechanism of action for this compound involves binding to molecular targets through hydrogen bonding and hydrophobic interactions, facilitated by the amine group and the rigid bicyclic structure. This interaction can influence receptor activity or enzyme function, thus impacting various physiological processes .

Synthesis and Derivatives

Several synthetic routes have been developed for the preparation of this compound, often involving reactions that yield derivatives with enhanced biological activities:

Synthetic Route Starting Materials Conditions Yield (%)
Route A1,4-Dimethylene cyclohexaneOxidizing agent + transition metal catalyst75%
Route BVarious bicyclic precursorsSpecific reaction conditions68%

These synthetic methods not only produce the desired compound but also allow for the exploration of derivatives that may exhibit improved efficacy or reduced toxicity.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that specific derivatives of this compound exhibited activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .
  • Cognitive Dysfunction Treatment : Research highlighted a derivative's potential in improving cognitive functions in animal models of schizophrenia, providing insights into its therapeutic applications .
  • Pharmacological Studies : In vitro studies have shown that this compound interacts with neurotransmitter systems, indicating its potential as a modulator in neuropharmacology .

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

bicyclo[2.2.2]oct-5-en-2-amine

InChI

InChI=1S/C8H13N/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5,9H2

InChI Key

SHTMBSFKOKRCSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1CC2N

Origin of Product

United States

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